molecular formula C11H22O B1294626 6-Undecanone CAS No. 927-49-1

6-Undecanone

Cat. No. B1294626
CAS RN: 927-49-1
M. Wt: 170.29 g/mol
InChI Key: ZPQAKYPOZRXKFA-UHFFFAOYSA-N
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Description

6-Undecanone, also known as methyl nonyl ketone, is a molecule that belongs to the ketone family. It is an organic compound with a backbone of eleven carbon atoms and a ketone functional group. The compound is known for its pleasant, fruity, and herbaceous odors, which make it valuable in the fragrance industry. It is also used as a starting material in various chemical syntheses .

Synthesis Analysis

The synthesis of compounds related to 6-Undecanone involves various strategies. For instance, the addition of ethenyllithium derivatives to dialkyl squarate-derived bicycloheptenones can initiate a low-temperature anion-accelerated oxy-Cope rearrangement, leading to the formation of polyquinanes and bicyclo[6.3.0]undecanes, which are structurally related to 6-Undecanone . Another approach includes the oxidation of pentacyclo[6.3.0.02,6.03,10.05,9]undecan-1-ol to synthesize 4,6-dimethyl-tetracyclo[6.3.0.02,6.03,10]undecane-5,9-dione, a compound with a similar undecane backbone .

Molecular Structure Analysis

The molecular structure of compounds related to 6-Undecanone has been elucidated using X-ray crystallography. For example, the crystal structure of 7-bromo-4,4-dimethylbicyclo[6.3.0]undecane-2,6-dione, which shares the undecane root structure, reveals a trans ring fusion with a boat-chair conformation for the 8-membered ring . Similarly, the crystal structure of 1-aza-5-stanna-5-chlorotricyclo[3.3.3.01,5]undecane shows a trigonal bipyramidal environment around the tin atom .

Chemical Reactions Analysis

Chemical reactions involving 6-Undecanone derivatives can lead to various structural transformations. For instance, acid-catalyzed rearrangements of tricyclo[4.3.1.1]undecane derivatives can result in ring expansions and the formation of different isomers and tricycloundecane structures . Additionally, 1,6-conjugate addition reactions can be used to synthesize spiro[5.5]undeca-1,4-dien-3-ones, highlighting the versatility of undecane-related structures in chemical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-Undecanone and its derivatives are influenced by their molecular structure. The pleasant and intense odors of undecan-x-ones and their derivatives are notable, with variations in odor intensity and character depending on the position of the functional group within the molecule . The crystallographic studies provide insights into the solid-state conformations and configurations, which can affect the physical properties such as melting points and solubility .

Scientific Research Applications

Enolization Studies in Lyotropic Systems

A study explored the kinetics of enolization of ketones, including 6-undecanone, in various lyotropic phases. It was found that the length of the alkyl chains of ketones, like 6-undecanone, influences their stabilization of ordered mesophases (Spada et al., 1988).

Insect Pest Management

2-Undecanone has been identified as a pupal mortality factor in certain insect species. Studies have shown its effectiveness in causing deformity and mortality in the pupae of Heliothis zea, suggesting its potential in pest management (Farrar & Kennedy, 1987). Additionally, 2-undecanone has been examined as an alternative to traditional fumigants for controlling structural, storage, and agricultural arthropod pests (Zhu et al., 2018).

Enhanced Delivery of Insect Repellants

Research on 2-undecanone has included its use in improving the delivery of non-toxic insect repellants. Studies on its inclusion with α-cyclodextrin have shown that this method can significantly improve the gradual, long-term delivery of 2-undecanone, enhancing its efficacy as an insect repellant (Whang & Tonelli, 2008).

Safety And Hazards

6-Undecanone is poisonous if administered intravenously and moderately toxic if ingested . When heated to decomposition, it emits acrid smoke and irritating fumes . It is recommended to avoid breathing its vapors, mist, or gas, and to keep it away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

undecan-6-one
Source PubChem
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InChI

InChI=1S/C11H22O/c1-3-5-7-9-11(12)10-8-6-4-2/h3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPQAKYPOZRXKFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O
Source PubChem
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DSSTOX Substance ID

DTXSID5061295
Record name 6-Undecanone
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Molecular Weight

170.29 g/mol
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Physical Description

Liquid, Colourless white liquid
Record name 6-Undecanone
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Record name 6-Undecanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1087/
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Boiling Point

228.00 °C. @ 760.00 mm Hg
Record name 6-Undecanone
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Solubility

0.05 mg/mL at 25 °C, insoluble in water; soluble in fats and non-polar solvents, Miscible at room temperature (in ethanol)
Record name 6-Undecanone
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Density

0.826-0.836
Record name 6-Undecanone
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Product Name

6-Undecanone

CAS RN

927-49-1, 71808-49-6
Record name 6-Undecanone
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Record name 6-Undecanone
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Record name 6-Undecanone
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Record name Undecan-6-one
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Record name 6-Undecanone
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Melting Point

14 - 15 °C
Record name 6-Undecanone
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
735
Citations
Y Lee, JW Choi, DJ Suh, JM Ha, CH Lee - Applied Catalysis A: General, 2015 - Elsevier
… -blendable high-carbon-number ketone 6-undecanone in this study. Based on observations … , which successfully ketonized hexanoic acid to 6-undecanone with high conversion, 72.3%, …
Number of citations: 44 www.sciencedirect.com
박종하, 서영웅 - 한국공업화학회연구논문초록집, 2016 - papersearch.net
TiO2, when WOx were impregnated in pores. Type II heterojunction between WOx and TiO2 allowed fast charge separation. Thus, WOx-TiO2 composite would be effective …
Number of citations: 0 papersearch.net
M Gliński, J Kijeński, A Jakubowski - Applied Catalysis A: General, 1995 - Elsevier
… High yields of 3-pentanone, 6-undecanone, and 7-tridecanone were achieved in the ketonization of appropriate acids in the presence of mangania and ceria catalysts in large-scale …
Number of citations: 232 www.sciencedirect.com
M Heskins, JE Guillet - Macromolecules, 1970 - ACS Publications
… with those obtained using 6-undecanone as a model ketone. … 55% in the case of 6-undecanone. Studies of the quenching … of the ketone carbonyl triplet of 6-undecanone in solution O = …
Number of citations: 127 pubs.acs.org
DV NIGHTINGALE… - The Journal of Organic …, 1961 - ACS Publications
… The structure of 5-(diphenylhydroxymethyl)-6undecanone was confirmed byits … yield 6-undecanone and benzophenone. Derivatives of 5-(diphenylhydroxymethyl)-6undecanone could …
Number of citations: 7 pubs.acs.org
H Benaissa, PN Davey, EF Kozhevnikova… - Applied Catalysis A …, 2008 - Elsevier
… The fact that the Mo and V oxide catalysts produce very little 6-undecanone (Table 1) supports the formation of 6-undecanone over Cs heteropoly salts via Cs carboxylate intermediate. …
Number of citations: 18 www.sciencedirect.com
GP Spada, G Lesa, G Gottarelli, PD Maria… - Liquid …, 1988 - Taylor & Francis
… The kinetics of enolization of acetone, 3-pentanone, and 6-undecanone have been studied in lyotropic … 6-undecanone has a surprising effect in stabilizing ordered mesophases. …
Number of citations: 6 www.tandfonline.com
S Palmarsdottir, B Lindegård, P Deininger… - Journal of Capillary …, 1995 - europepmc.org
… as a model substance in a system, where either 6-undecanone or a mixture of di-n-hexyl … regression co-efficients of 0.997 using 6-undecanone as membrane liquid and 0.999 with the …
Number of citations: 44 europepmc.org
EB Abuin, E Lissi, HL Casal - Journal of Photochemistry and Photobiology …, 1991 - Elsevier
… is used to monitor the extent of hydrogen bonding to the probe 6-undecanone … 0.1 M surfactant and 0.008 M 6-undecanone. … the same as those with 0.008 M 6-undecanone. …
Number of citations: 5 www.sciencedirect.com
Y Woo, Y Lee, JW Choi, DJ Suh, CH Lee… - Industrial & …, 2017 - ACS Publications
… Results indicate that ketonization occurs by the condensation of two hexanoic acid molecules producing hexanoic anhydride, followed by decarboxylation to produce 6-undecanone. By …
Number of citations: 10 pubs.acs.org

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